

Technical Support Center: Investigating and Overcoming Avibactam Resistance

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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to ceftazidime-avibactam (CZA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: Resistance to ceftazidime-avibactam in Gram-negative bacteria is multifactorial. The most common mechanisms include:

- **Mutations in β -lactamase Enzymes:** Specific amino acid substitutions in class A (e.g., KPC) and class D (e.g., OXA-48) β -lactamases can reduce avibactam's binding affinity or increase ceftazidime hydrolysis.^{[1][2][3]} For example, mutations in the Ω -loop of KPC enzymes are a major contributor to resistance.^[4]
- **Production of Metallo- β -lactamases (MBLs):** Avibactam is not effective against Ambler class B MBLs (e.g., NDM, VIM, IMP).^{[1][5]} Strains acquiring genes for these enzymes are inherently resistant to CZA.
- **Changes in Membrane Permeability:** Reduced expression or mutations in outer membrane porin channels, such as OmpK35 and OmpK36 in *Klebsiella pneumoniae*, can restrict the entry of CZA into the bacterial cell, leading to increased resistance.^{[6][7]}

- Overexpression of Efflux Pumps: Upregulation of efflux systems, like the MexAB-OprM pump in *Pseudomonas aeruginosa*, can actively transport avibactam out of the cell, reducing its effective concentration at the target β -lactamase.[1][3][6]
- Increased β -lactamase Expression: Hyperproduction of β -lactamases can overwhelm the inhibitory effect of avibactam.[1][5]

Q2: A CZA-susceptible, KPC-producing *K. pneumoniae* isolate developed resistance during therapy. What is the most likely mechanism?

A2: The most frequently reported mechanism for CZA resistance developing in KPC-producing *K. pneumoniae* is the emergence of mutations in the blaKPC gene, particularly blaKPC-3.[2][8] These mutations, often in the D179 position within the Ω -loop, can lead to variant KPC enzymes that function as extended-spectrum β -lactamases (ESBLs).[8][9] A common trade-off is that these mutations often restore susceptibility to carbapenems.[8][10]

Q3: Can resistance to CZA emerge in OXA-48-producing isolates?

A3: Yes, while less common, resistance can emerge in OXA-48 producers.[11][12] Studies have shown that exposure to CZA can select for amino acid substitutions in the OXA-48 enzyme (e.g., P68A and Y211S) that increase ceftazidime hydrolysis and decrease avibactam's inhibitory effect.[11][13] In some cases, resistance in OXA-48-like expressing *K. pneumoniae* is linked to mutations in proteins involved in efflux and/or porin function rather than the enzyme itself.[14]

Q4: What is the role of efflux pumps in CZA resistance, particularly in *P. aeruginosa*?

A4: In *P. aeruginosa*, overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, especially MexAB-OprM, is a significant mechanism of resistance.[6][15][16] These pumps can extrude components of the CZA combination from the cell.[17] This mechanism can act in concert with other resistance factors, such as AmpC β -lactamase derepression and porin loss (OprD), to confer high levels of resistance.[18]

Section 2: Troubleshooting Experimental Issues

Q5: My Minimum Inhibitory Concentration (MIC) results for CZA are inconsistent. What are potential causes?

A5: Inconsistent CZA MIC results can arise from several factors:

- **Testing Method:** Different methods (broth microdilution, E-test, disk diffusion) can yield slightly different results. Broth microdilution is the reference method.[19] E-test performance is generally good, but disk diffusion may show lower categorical agreement, especially for carbapenem-resistant Enterobacterales (CRE).[20]
- **Inoculum Effect:** The density of the bacterial inoculum can affect MIC values, particularly for β -lactamase-producing organisms. Ensure your inoculum is standardized according to CLSI or EUCAST guidelines.
- **Avibactam Concentration:** CZA susceptibility testing requires a fixed concentration of avibactam (typically 4 mg/L).[21] Ensure your testing medium contains the correct, stable concentration.
- **Strain Heterogeneity:** The bacterial population may contain a mix of susceptible and resistant subpopulations. Consider performing population analysis profiles or single-colony subcultures to check for stability.

Q6: I performed Whole Genome Sequencing (WGS) on a resistant isolate but found no mutations in the primary β -lactamase gene (e.g., blaKPC). What should I investigate next?

A6: If the primary β -lactamase gene is wild-type, consider the following multifactorial resistance mechanisms:

- **Gene Expression Levels:** Quantify the expression of the β -lactamase gene using RT-qPCR. Increased expression can lead to resistance even without mutations in the enzyme itself.[22]
- **Porin Analysis:** Examine the sequences of major porin genes (e.g., ompK35 and ompK36 in *K. pneumoniae*, oprD in *P. aeruginosa*) for frameshift mutations, insertions, deletions, or premature stop codons that would lead to non-functional proteins.[22] Also, quantify porin gene expression via RT-qPCR.
- **Efflux Pump Regulators:** Analyze the sequence of regulatory genes that control efflux pump expression (e.g., mexZ in *P. aeruginosa*). Mutations in these regulators can lead to pump overexpression.

- **Gene Copy Number:** An increase in the plasmid copy number carrying the β -lactamase gene can also lead to hyperproduction.[22] This can be investigated through quantitative PCR or by analyzing read depth from WGS data.
- **Penicillin-Binding Protein (PBP) Mutations:** Check for mutations in genes encoding PBPs, such as PBP3 (ftsI), which is a target of ceftazidime.[18][23]

Q7: My phenotypic tests for carbapenemase production (e.g., Carba NP) are negative for a CZA-resistant isolate, but I know it originated from a KPC-positive strain. Why?

A7: This is a known phenomenon. Many of the blaKPC mutations that confer CZA resistance significantly reduce or abolish carbapenemase activity.[10][24] The variant KPC enzyme essentially becomes an ESBL, capable of hydrolyzing ceftazidime but no longer effectively hydrolyzing carbapenems.[9] This leads to negative results in phenotypic tests designed to detect carbapenem hydrolysis, creating a "carbapenem-susceptible, CZA-resistant" phenotype.
[10]

Section 3: Data Presentation

Table 1: Example MIC Values for Ceftazidime-Avibactam Against Wild-Type and Mutant KPC-Producing Strains.

Strain / Isolate Type	Genotype	Ceftazidime-Avibactam MIC (mg/L)	Meropenem MIC (mg/L)	Reference
K. pneumoniae Clinical Isolate	Wild-Type blaKPC-3	1	>32	[9]
K. pneumoniae Clinical Isolate	blaKPC-3 (D179Y mutation)	>256	2	[9]
E. coli Recombinant	Wild-Type blaKPC-3	0.5	8	[9]
E. coli Recombinant	blaKPC-3 (D179Y mutation)	32	0.25	[9]
K. pneumoniae Mutant	blaKPC-2 (various mutations)	8 to 64	Reduced MICs	[24]

Table 2: CZA Susceptibility Breakpoints (mg/L).

Organism	Susceptible	Intermediate	Resistant	Reference
Enterobacterales	≤8/4	16/4	≥32/4	[25]
Pseudomonas aeruginosa	≤8/4	-	>8/4	[21][26]

(Note: Values are for Ceftazidime/Avibactam, with Avibactam at a fixed concentration of 4 mg/L)

Section 4: Key Experimental Protocols

Q8: How do I set up a basic protocol to assess the role of efflux pumps in observed CZA resistance?

A8: A common method involves determining the MIC of CZA in the presence and absence of an efflux pump inhibitor (EPI).

Protocol: MIC Determination with an Efflux Pump Inhibitor

- Materials:
 - Bacterial isolate (test strain and a susceptible control).
 - Mueller-Hinton Broth (MHB).
 - Ceftazidime-avibactam powder or stock solution.
 - Efflux pump inhibitor, such as Phenylalanine-arginine β -naphthylamide (PA β N).
 - 96-well microtiter plates.
- Procedure:
 - Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute it to the final concentration required for broth microdilution (approx. 5×10^5 CFU/mL).
 - Prepare two sets of serial two-fold dilutions of CZA in MHB in separate 96-well plates.
 - In one set of plates ("Test"), add PA β N to each well to a final concentration (e.g., 25 mg/L). Ensure the solvent for the EPI does not affect bacterial growth at the concentration used.
 - In the second set of plates ("Control"), add an equivalent volume of the solvent without PA β N.
 - Inoculate all wells with the prepared bacterial suspension. Include growth control (no antibiotic) and sterility control (no bacteria) wells for both conditions.

- Incubate the plates at 37°C for 16-20 hours.
- Determine the MIC, which is the lowest concentration of CZA that completely inhibits visible growth.
- Interpretation:
 - A significant reduction (typically a ≥ 4 -fold decrease) in the CZA MIC in the presence of the EPI compared to the control suggests that efflux pumps are contributing to the resistance phenotype.

Q9: What is a standard method for detecting and confirming mutations in a β -lactamase gene like blaKPC?

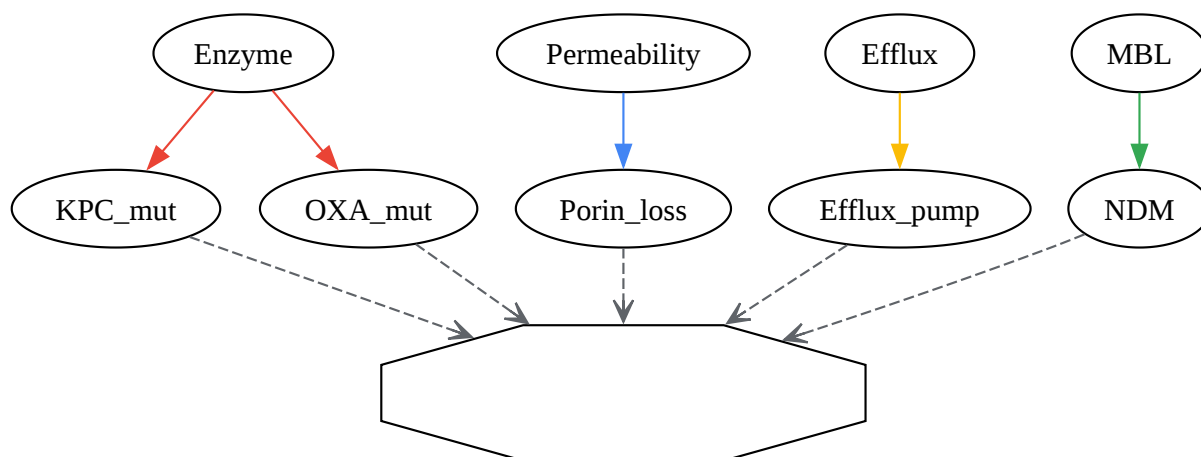
A9: This is a two-step process involving PCR amplification and DNA sequencing.

Protocol: Gene Amplification and Sequencing

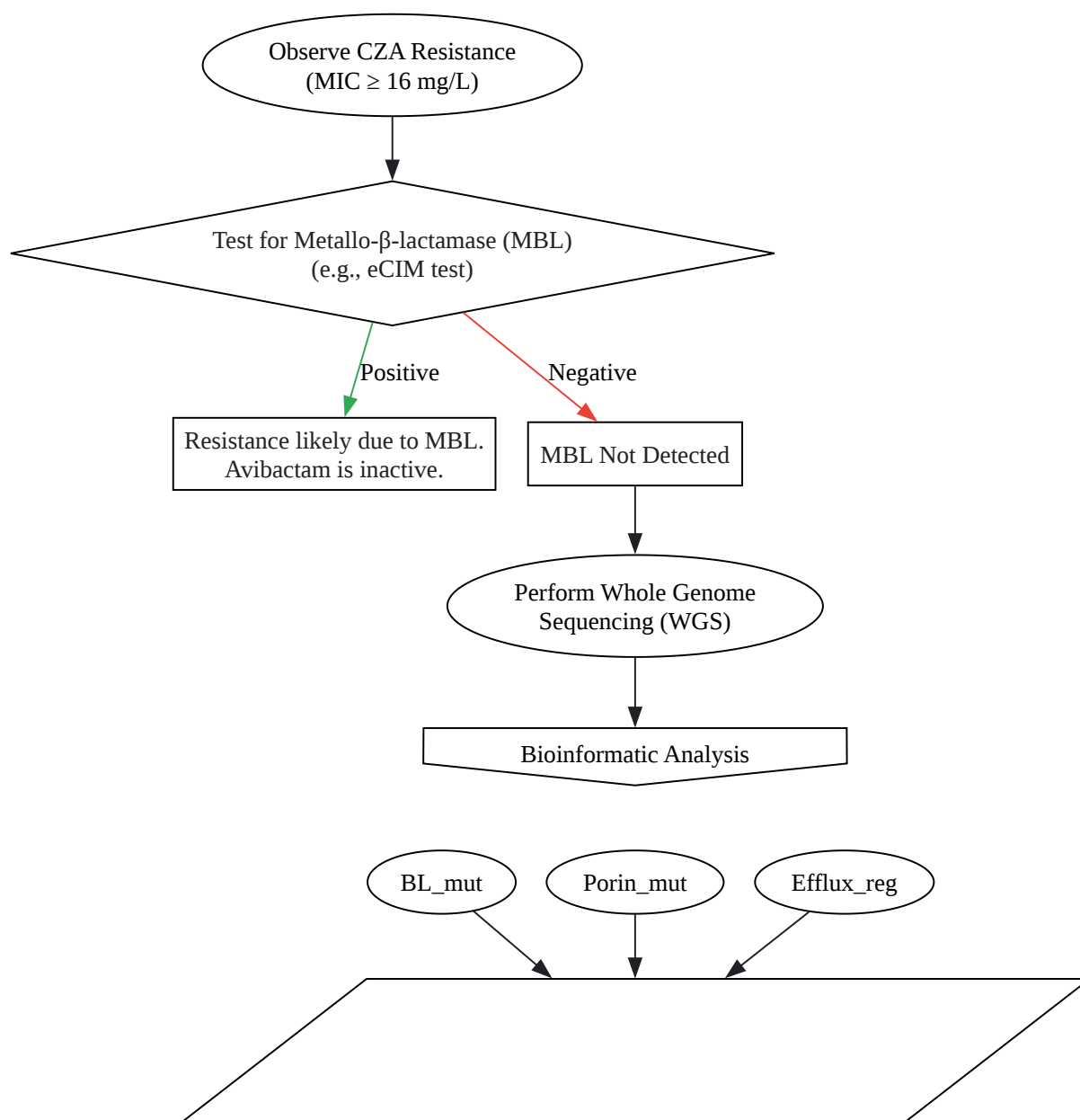
- DNA Extraction:
 - Culture the bacterial isolate overnight on an appropriate agar plate.
 - Extract genomic DNA using a commercial kit or a standard boiling lysis method.
- PCR Amplification:
 - Design primers that flank the entire coding sequence of the target gene (e.g., blaKPC). Primers can be designed based on reference sequences available in public databases like NCBI.
 - Perform a standard PCR reaction using a high-fidelity DNA polymerase to amplify the gene.
 - Run the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
- Sequencing and Analysis:

- Purify the PCR product to remove primers and dNTPs.
- Send the purified product for Sanger sequencing.
- Align the resulting sequence with a wild-type reference sequence (e.g., blaKPC-3) using alignment software (e.g., BLAST, ClustalW).
- Identify any nucleotide differences and translate them to determine the corresponding amino acid substitutions.

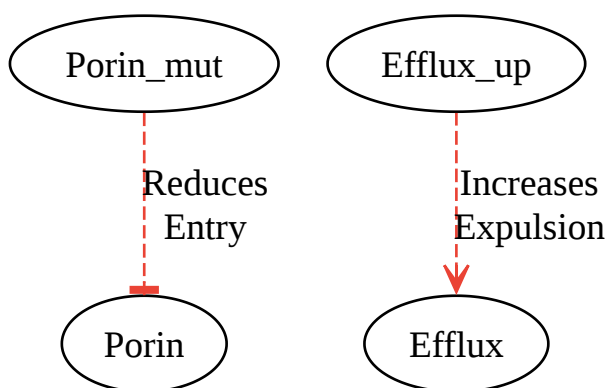
Section 5: Mandatory Visualizations



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